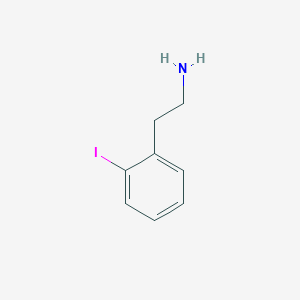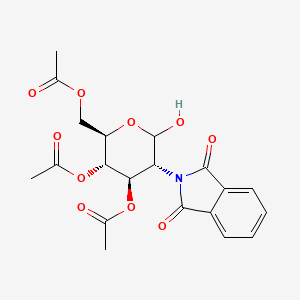
3,4,6-三-O-乙酰基-2-脱氧-2-邻苯二甲酰亚胺基-D-吡喃葡萄糖
描述
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose: is a derivative of D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by a phthalimido group. This compound is significant in carbohydrate chemistry and has various applications in synthetic organic chemistry and biochemistry.
科学研究应用
Chemistry
In synthetic organic chemistry, 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose is used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology
The compound is used in the study of carbohydrate-protein interactions, which are crucial in many biological processes such as cell signaling and immune response.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral and antibacterial agents.
Industry
In the pharmaceutical industry, it serves as a building block for the synthesis of various drugs and bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Introduction of Phthalimido Group: The hydroxyl group at position 2 is replaced by a phthalimido group through a nucleophilic substitution reaction. This is often achieved by reacting the intermediate with phthalic anhydride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylated hydroxyl groups.
Reduction: Reduction reactions can target the phthalimido group, converting it to an amine.
Substitution: The acetyl groups can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Oxidation Products: Carboxylic acids or aldehydes depending on the reaction conditions.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various derivatives depending on the substituents introduced.
作用机制
The biological activity of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose and its derivatives often involves:
Molecular Targets: Enzymes involved in carbohydrate metabolism.
Pathways: Modulation of glycosylation processes, which can affect protein function and cell signaling.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar structure but lacks the acetyl groups at positions 3, 4, and 6.
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose: Similar but with an additional acetyl group at position 1.
Uniqueness
3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose is unique due to its specific pattern of acetylation and the presence of the phthalimido group, which imparts distinct chemical reactivity and biological activity.
This compound’s unique structure makes it a valuable tool in various fields of research and industry, particularly in the synthesis of complex carbohydrates and the study of carbohydrate-related biological processes.
属性
IUPAC Name |
[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO10/c1-9(22)28-8-14-16(29-10(2)23)17(30-11(3)24)15(20(27)31-14)21-18(25)12-6-4-5-7-13(12)19(21)26/h4-7,14-17,20,27H,8H2,1-3H3/t14-,15-,16-,17-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMUDSSZBIYPEM-UFMXMSTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448629 | |
| Record name | 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72858-55-0 | |
| Record name | 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


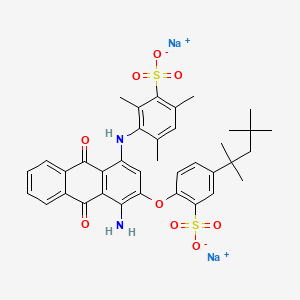
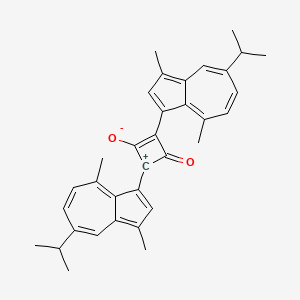
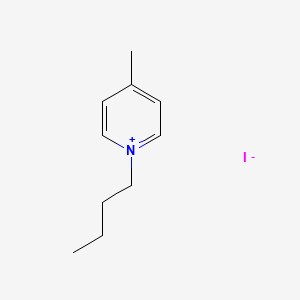


![1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine](/img/structure/B1624517.png)
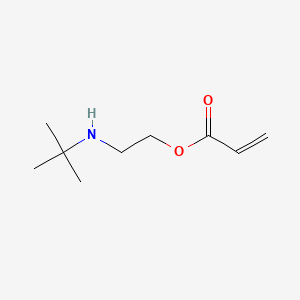
![6-bromo-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1624519.png)
![4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B1624520.png)

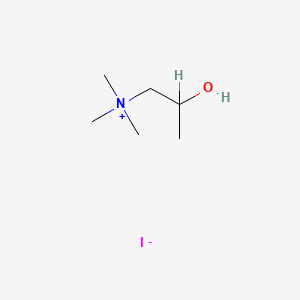
![8-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1624524.png)
![N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B1624527.png)
